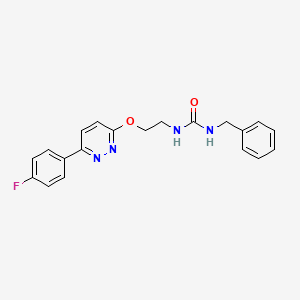
1-Benzyl-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Benzyl-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Antioxidant Activity
Urea derivatives have been synthesized and evaluated for their antioxidant activities. For example, novel compounds were synthesized from urea, benzaldehyde, and ethyl acetoacetate, and their antioxidant activity was screened, highlighting the potential of urea derivatives in developing antioxidant agents (George et al., 2010).
Electronic Applications
Urea-doped ZnO films have been investigated as an electron transport layer in inverted polymer solar cells. This study found that urea helps to passivate defects in ZnO, enhancing exciton dissociation and charge extraction efficiency, suggesting potential applications in improving solar cell efficiency (Wang et al., 2018).
Molecular Interaction Studies
Research on the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates via NMR spectroscopy and quantum chemical calculations has provided insights into the substituent effect on complexation. This research can inform the design of urea derivatives for specific molecular interactions (Ośmiałowski et al., 2013).
Antimicrobial and Anticancer Activities
Some new pyridines synthesized from urea derivatives have been evaluated for their antibacterial and antitumor activities. This suggests the potential of urea derivatives in medicinal chemistry for developing new therapeutic agents (Elewa et al., 2021).
Blood Glucose Lowering Activity
Novel benzenesulfonyl-urea derivatives have shown significant blood sugar lowering activity in preliminary biological testing. This indicates their potential as lead compounds for developing new antidiabetic drugs (Ahmad et al., 2009).
Synthesis of Heterocycles
Research on the synthesis of 1-hydroxy-2(1H)-pyrimidinone and -pyrazinone and their iron(III) complex-forming tendencies highlights the utility of urea derivatives in the synthesis of complex heterocyclic compounds, potentially useful in various chemical applications (Ohkanda et al., 1993).
Properties
IUPAC Name |
1-benzyl-3-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c21-17-8-6-16(7-9-17)18-10-11-19(25-24-18)27-13-12-22-20(26)23-14-15-4-2-1-3-5-15/h1-11H,12-14H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHFBGYLXXQQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
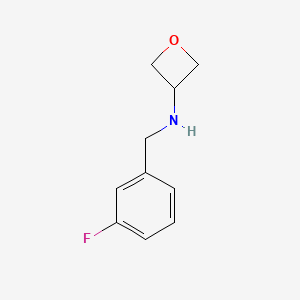
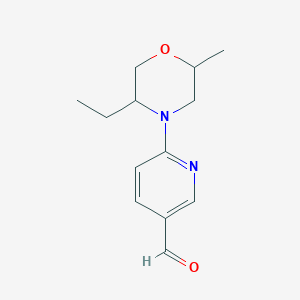
![N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2589660.png)
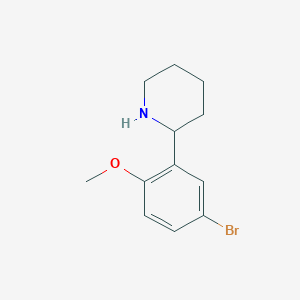

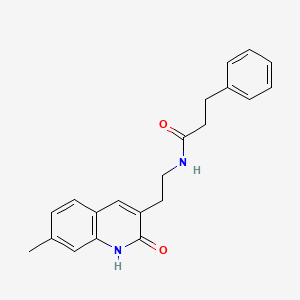

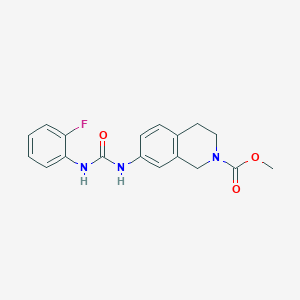
![3-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2589668.png)

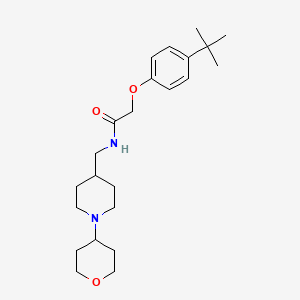
![methyl 3-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-4-methoxybenzoate](/img/structure/B2589673.png)
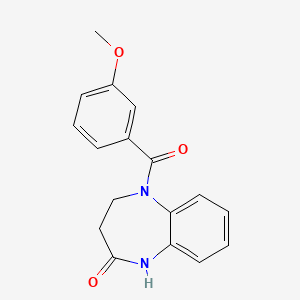
![5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2589677.png)
